molecular formula C14H21ClN2O2 B3060086 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-28-0

2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3060086
CAS No.: 1609409-28-0
M. Wt: 284.78
InChI Key: ZXEDUHBFOMLRMP-UHFFFAOYSA-N
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Description

2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a benzaldehyde derivative featuring a 4-methylpiperazine moiety linked via an ethoxy chain. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical research. Structurally, it consists of a benzaldehyde core substituted with a 2-(4-methylpiperazinyl)ethoxy group.

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEDUHBFOMLRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-28-0
Record name Benzaldehyde, 2-[2-(4-methyl-1-piperazinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpiperazine and 2-(2-bromoethoxy)benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol.

    Procedure: The 4-methylpiperazine is reacted with 2-(2-bromoethoxy)benzaldehyde under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzoic acid.

    Reduction: 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
The compound has been studied for its potential antidepressant effects, attributed to its structural similarity to known antidepressants. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that compounds with piperazine moieties exhibit binding affinity to serotonin receptors, indicating a possible mechanism for their antidepressant activity.

Antitumor Properties
Recent studies have suggested that 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride may possess antitumor properties. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells is under investigation, making it a candidate for further development as an anticancer agent.

Pharmacology

Neuropharmacological Studies
The compound's piperazine structure suggests potential applications in neuropharmacology. It has been evaluated for its effects on cognitive functions and behavior in animal models. Preliminary results indicate that it may enhance cognitive performance and exhibit anxiolytic properties, which could be beneficial in treating anxiety disorders.

Analgesic Effects
Research has also explored the analgesic properties of this compound. Animal studies have shown that it can reduce pain responses in models of acute and chronic pain. The mechanism of action appears to involve modulation of pain pathways in the central nervous system, warranting further investigation into its therapeutic potential for pain management.

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound is utilized as a standard reference material in chromatography. Its purity and stability make it suitable for method validation and calibration in high-performance liquid chromatography (HPLC) applications.

Spectroscopic Studies
The compound's unique structural features allow for various spectroscopic analyses, including NMR and IR spectroscopy. These techniques are employed to study the compound's interactions with biological molecules and to characterize its chemical behavior under different conditions.

Data Summary Table

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntidepressant activityModulates serotonin/norepinephrine pathways
Antitumor propertiesInduces apoptosis in cancer cell lines
PharmacologyNeuropharmacological studiesEnhances cognitive performance; exhibits anxiolytic effects
Analgesic effectsReduces pain responses in animal models
Analytical ChemistryChromatographic applicationsUsed as a standard reference material
Spectroscopic studiesCharacterizes interactions with biological molecules

Case Studies

  • Antidepressant Activity Study
    • A study conducted on rodents demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was measured using the forced swim test and tail suspension test.
  • Antitumor Efficacy Research
    • In vitro studies revealed that the compound exhibited cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Further investigations are ongoing to elucidate the underlying mechanisms of action.
  • Neuropharmacological Assessment
    • A recent experiment assessed the cognitive enhancement effects of this compound using the Morris water maze test, showing improved performance indicative of enhanced memory function.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Salt Form Key Structural Differences
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride C₁₄H₁₉N₂O₂·HCl 282.78 (calculated) ~1.5* Hydrochloride Reference compound
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride C₁₅H₂₂N₂O₂·HCl 299 1.54 Hydrochloride Ethyl substituent on piperazine
Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride (Pitofenone HCl) C₂₂H₂₅NO₄·HCl 412.9 N/A Hydrochloride Piperidine ring; benzoyl-benzoate ester core
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde C₁₃H₁₆N₂O₄ 264.28 N/A None Pyrrolidine ring; nitro group on benzaldehyde

*Estimated based on structural similarity to .

Key Observations :

  • Piperazine vs. Piperidine/Pyrrolidine : Replacing the 4-methylpiperazine group with piperidine (six-membered, saturated) or pyrrolidine (five-membered) alters ring basicity and steric effects. Piperazine derivatives generally exhibit higher polarity and hydrogen-bonding capacity, influencing receptor interactions .
  • Substituent Effects: The ethyl group in 4-[2-(4-ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride increases molecular weight and lipophilicity (logP 1.54 vs.
  • Functional Group Modifications: Pitofenone HCl’s benzoyl-benzoate ester core distinguishes it from benzaldehyde-based analogs, suggesting divergent pharmacological targets (e.g., antispasmodic activity) .

Biological Activity

2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that include a piperazine ring and an aldehyde functional group. Its molecular formula is C14H21ClN2O2, with a molecular weight of approximately 284.79 g/mol. This article explores its biological activity, focusing on pharmacological effects, interaction studies, and relevant case studies.

Structural Characteristics

The compound's unique structure contributes to its biological activity. The presence of the piperazine moiety is known to influence interactions with various biological targets, enhancing its potential therapeutic applications. The hydrochloride form increases solubility in aqueous solutions, making it suitable for biological assays.

Property Details
Molecular FormulaC14H21ClN2O2
Molecular Weight284.79 g/mol
Functional GroupsPiperazine, Aldehyde

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown significant activity in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Neurological Applications : The compound may have implications in treating neurological disorders due to its ability to interact with neurotransmitter receptors, particularly muscarinic receptors .
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial and antifungal properties, indicating broad-spectrum antimicrobial potential .

Interaction Studies

Interaction studies focus on the binding affinities of this compound with various biological targets. These studies often employ molecular docking techniques to predict how the compound interacts with proteins involved in disease pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Cancer Treatment : A study evaluated the cytotoxicity of piperazine derivatives against MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines. Results indicated that certain derivatives exhibited comparable or enhanced cytotoxicity relative to established chemotherapeutics like doxorubicin .
  • Alzheimer's Disease : Research into piperazine-based compounds has shown promise in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease by enhancing cholinergic signaling .

Research Findings

Recent investigations into the biological activity of this compound have provided insights into its mechanism of action:

  • Cytotoxicity Assays : Compounds were tested at various concentrations (10, 20, and 50 µM) over different time periods (24, 48, and 72 hours). The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
  • Molecular Docking Studies : These studies have revealed that the compound can effectively bind to target proteins involved in cancer progression and neurodegeneration, suggesting a multifaceted mechanism of action .

Q & A

Q. What are the key synthetic routes for 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride?

The synthesis typically involves nucleophilic substitution of a halogenated benzaldehyde precursor with 4-methylpiperazine, followed by ethoxy linkage formation and final salt preparation. For example, analogous compounds like Pacritinib hydrochloride are synthesized via substitution of 2-hydroxy-5-nitrobenzaldehyde with a pyrrolidine derivative, reduction of nitro groups, and subsequent salification . Reaction conditions (e.g., solvent choice, temperature) significantly impact yield and purity, with optimized protocols emphasizing controlled pH and inert atmospheres .

Q. How is the compound purified and characterized post-synthesis?

Purification often employs column chromatography (silica gel) or recrystallization using solvents like ethanol or methanol. Analytical validation includes:

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity .
  • FTIR : Confirmation of functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, piperazine N-H bands) .
  • Mass spectrometry : Molecular ion peaks matching the theoretical mass (C₁₆H₂₄ClN₃O₂, MW 325.84 g/mol) .
  • Elemental analysis : Verification of C, H, N, and Cl content within ±0.3% .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as hydrochloride salts can irritate mucous membranes .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for reductions) improve efficiency in analogous benzaldehyde derivatives .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Microwave-assisted synthesis : Reduces reaction time by 40–60% for similar piperazine derivatives .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .

Q. How do structural modifications (e.g., substituents on the benzaldehyde ring) affect solubility and bioactivity?

  • Solubility : Electron-donating groups (e.g., methoxy) increase aqueous solubility via hydrogen bonding, as seen in 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride .
  • Bioactivity : Substitutions at the 4-position of benzaldehyde enhance receptor binding affinity in PRMT6 inhibitors, with IC₅₀ values correlating with steric bulk . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to molecular targets .

Q. How can contradictory data in stability studies be resolved?

  • Degradation pathways : Use forced degradation (heat, light, pH extremes) coupled with LC-MS to identify degradation products. For example, oxidation of the aldehyde group may form carboxylic acid derivatives .
  • Statistical analysis : Apply multivariate ANOVA to distinguish batch-to-batch variability from inherent instability .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation .

Q. What methodologies validate the compound’s role in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., SAM-dependent methyltransferases for PRMT6) .
  • Cellular uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
  • SAR studies : Compare inhibition potency of analogs with varying substituents (e.g., 3,5-dimethylpiperidine vs. 4-methylpiperazine) .

Methodological Notes

  • Contradictions in synthesis protocols : and describe divergent approaches for similar compounds. Resolve discrepancies by testing both methods under standardized conditions and comparing yields/purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 2
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2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride

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